molecular formula C17H14ClN3O4 B14373999 2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine CAS No. 90139-58-5

2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine

Cat. No.: B14373999
CAS No.: 90139-58-5
M. Wt: 359.8 g/mol
InChI Key: DUGZWEVEZTXDQU-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two methoxyphenoxy groups and a chlorine atom attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methoxyphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the methoxyphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Phenolic compounds with enhanced reactivity.

    Reduction: Dihydrotriazine derivatives with potential biological activity.

Scientific Research Applications

2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine can be compared with other triazine derivatives, such as:

    2,4,6-Trichloro-1,3,5-triazine: A widely used intermediate in the synthesis of herbicides and dyes.

    2,4-Diamino-6-chloro-1,3,5-triazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    2,4,6-Trihydroxy-1,3,5-triazine: Studied for its antioxidant properties and potential health benefits.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

90139-58-5

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

2-chloro-4,6-bis(2-methoxyphenoxy)-1,3,5-triazine

InChI

InChI=1S/C17H14ClN3O4/c1-22-11-7-3-5-9-13(11)24-16-19-15(18)20-17(21-16)25-14-10-6-4-8-12(14)23-2/h3-10H,1-2H3

InChI Key

DUGZWEVEZTXDQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3OC

Origin of Product

United States

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